2-Pyrrolidinone, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

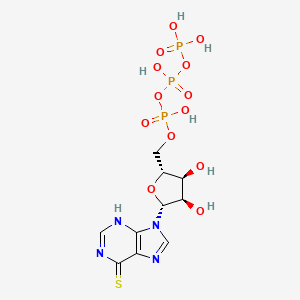

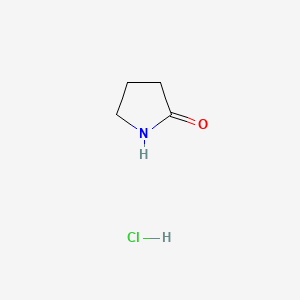

2-Pyrrolidinone is the simplest γ-lactam, which can be used as an organic solvent and is an important organic intermediate . It is a colorless liquid at room temperature and can be miscible with water and most organic solvents .

Synthesis Analysis

2-Pyrrolidinone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . There are also selective synthesis methods of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines . Another method involves the use of reagents and conditions such as LiHMDS, THF, CH3I, NaOH in MeOH/H2O, and others .Molecular Structure Analysis

The molecular structure of 2-Pyrrolidinone consists of a 5-membered lactam . The FT-IR spectra of the hydrogen bonding lactam 2-pyrrolidinone in CCl4 was studied .Chemical Reactions Analysis

In an aqueous strong acid or base solution, 2-pyrrolidone is hydrolyzed to form 4-aminobutyric acid. In the presence of a base, 2-pyrrolidone can be ring-opened and polymerized to form polypyrrolidone . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

2-Pyrrolidinone is a colorless liquid that is miscible with water and most common organic solvents . It has a molar mass of 85.106 g·mol−1, a density of 1.116 g/cm3, a melting point of 25 °C, and a boiling point of 245 °C .Mechanism of Action

Safety and Hazards

2-Pyrrolidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and may damage fertility or the unborn child . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .

Future Directions

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

CAS RN |

63886-26-0 |

|---|---|

Product Name |

2-Pyrrolidinone, hydrochloride |

Molecular Formula |

C4H8ClNO |

Molecular Weight |

121.56 g/mol |

IUPAC Name |

pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-2-1-3-5-4;/h1-3H2,(H,5,6);1H |

InChI Key |

RASPWLYDBYZRCR-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NC1.Cl |

Canonical SMILES |

C1CC(=O)NC1.Cl |

Other CAS RN |

63886-26-0 |

Related CAS |

616-45-5 (Parent) |

synonyms |

2-pyrrolidinone 2-pyrrolidone 2-pyrrolidone, (18)O-labeled 2-pyrrolidone, 5-(14)C-labeled 2-pyrrolidone, aluminum salt 2-pyrrolidone, cerium salt 2-pyrrolidone, hydrobromide 2-pyrrolidone, hydrochloride 2-pyrrolidone, hydrotribromide 2-pyrrolidone, lithium salt 2-pyrrolidone, potassium salt 2-pyrrolidone, rubidium salt 2-pyrrolidone, sodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.0^{2,6}.0^{7,11}]heptadeca-1(13),3,5,14,16-pentaene-5-carboxylate](/img/structure/B1226678.png)

![3-Pyridinecarboxylic acid [4-[heptoxy(oxo)methyl]phenyl] ester](/img/structure/B1226684.png)

![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)

![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)